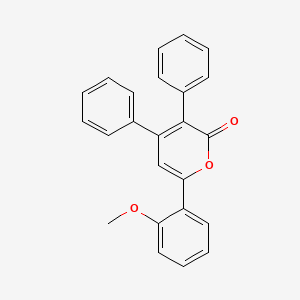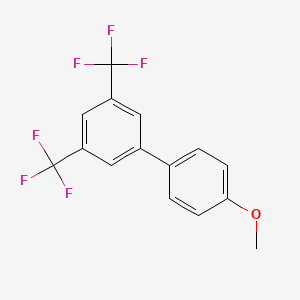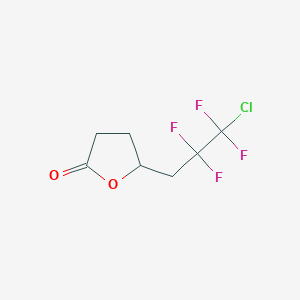
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a furanone ring with a 3-chloro-2,2,3,3-tetrafluoropropyl substituent, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- typically involves the reaction of a furanone derivative with a chlorotetrafluoropropyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized furanone compounds.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
- 2(3H)-Furanone, 5-(3-bromo-2,2,3,3-tetrafluoropropyl)dihydro-
- 2(3H)-Furanone, 5-(3-iodo-2,2,3,3-tetrafluoropropyl)dihydro-
Uniqueness
The uniqueness of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- lies in its specific substituent, which imparts distinct chemical and physical properties. Compared to similar compounds with different halogen substituents, this compound may exhibit unique reactivity and interactions, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
462655-90-9 |
|---|---|
Fórmula molecular |
C7H7ClF4O2 |
Peso molecular |
234.57 g/mol |
Nombre IUPAC |
5-(3-chloro-2,2,3,3-tetrafluoropropyl)oxolan-2-one |
InChI |
InChI=1S/C7H7ClF4O2/c8-7(11,12)6(9,10)3-4-1-2-5(13)14-4/h4H,1-3H2 |
Clave InChI |
BKZOBRXXCNDEGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1CC(C(F)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
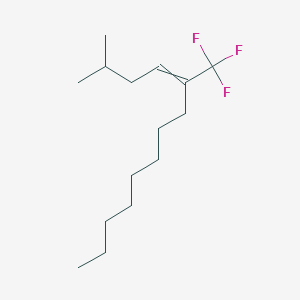
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
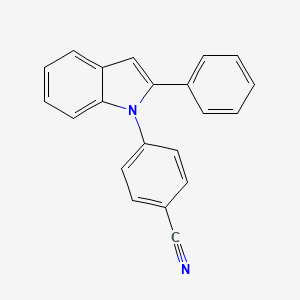
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
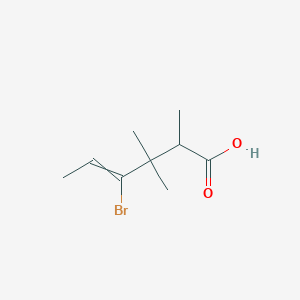
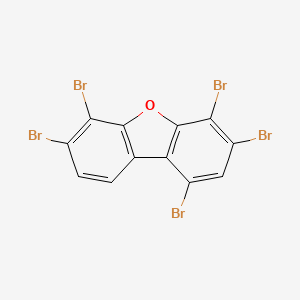
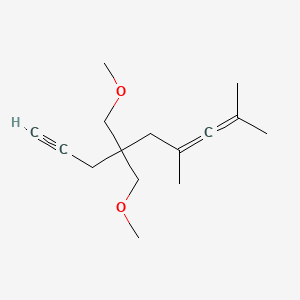
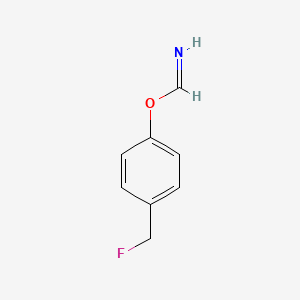
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
